molecular formula C17H14N2OS B2386430 2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 166113-75-3

2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B2386430
CAS No.: 166113-75-3
M. Wt: 294.37
InChI Key: IWGRJVXMCSARIO-UHFFFAOYSA-N
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Description

2-((2-Oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound featuring a cyclopenta[b]pyridine core substituted with a thioether group linked to a 2-oxo-2-phenylethyl moiety and a nitrile group.

Properties

IUPAC Name

2-phenacylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c18-10-14-9-13-7-4-8-15(13)19-17(14)21-11-16(20)12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGRJVXMCSARIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)SCC(=O)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, with the molecular formula C17H14N2OS and a molecular weight of approximately 294.37 g/mol, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its potential as an antimicrobial agent and its cytotoxic effects against various cancer cell lines.

PropertyValue
Molecular FormulaC17H14N2OS
Molecular Weight294.37 g/mol
Purity≥95%
SolubilitySoluble

The compound is synthesized through a cyclocondensation reaction involving 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. Its mechanism of action is believed to involve interactions with biological targets similar to those of other thiophene-based compounds, which have shown various biological effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. Specifically, compounds with similar structures have shown effectiveness against pathogens such as Pseudomonas aeruginosa and Escherichia coli .

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The MTT assay results indicate that it exhibits promising cytotoxicity against:

  • Lung cancer (A549)
  • Breast cancer (MCF-7)
  • Colon cancer (HCT-116)

The results suggest that the compound can inhibit cell proliferation effectively, making it a candidate for further development in anticancer therapies .

Case Studies

  • Study on Antibacterial Activity : A study assessed the antibacterial activity of thiophene derivatives, where this compound was included among tested compounds. It exhibited superior inhibition efficiency against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative therapeutic option .
  • Cytotoxicity against Cancer Cells : Another investigation focused on the cytotoxic profile of this compound against several human cancer cell lines. The findings revealed that it significantly reduced cell viability in MCF-7 and A549 cells, suggesting that its mechanism may involve apoptosis induction or cell cycle arrest .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential use as antibacterial agents in clinical settings .

2. Anticancer Properties
Recent investigations have highlighted the anticancer potential of cyclopenta[b]pyridine derivatives. In vitro studies show that these compounds can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer drugs . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

3. Neuroprotective Effects
Some studies suggest that this class of compounds may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic applicability in conditions such as Alzheimer's disease and Parkinson's disease .

Material Science Applications

1. Organic Electronics
Due to their unique electronic properties, derivatives of cyclopenta[b]pyridine are being explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Their ability to form stable thin films makes them suitable for these applications .

2. Photovoltaic Devices
Research into the use of these compounds in photovoltaic devices has shown promising results, particularly in enhancing energy conversion efficiency. The incorporation of this compound into device architectures could lead to improved performance metrics .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of cyclopenta[b]pyridine derivatives demonstrated that modifications at the thio group significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a structure-activity relationship where specific substitutions led to increased potency .

Case Study 2: Anticancer Activity
In a recent investigation involving various cancer cell lines (e.g., MCF-7 and HeLa), this compound was shown to inhibit cell growth effectively. The study utilized flow cytometry to assess apoptosis rates and revealed a significant increase in apoptotic cells compared to controls .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Target Compound and CAPD Derivatives
Property Target Compound CAPD-1 CAPD-4
Substituents -S-CH2-C(O)-Ph, -CN -OEt, -pyridinyl, -CN -OEt, -2-methoxyphenyl, -CN
Inhibition Efficiency Not tested 97.7% (1.0 mM) Lower than CAPD-1
Kads (L/mol) N/A 1.88 × 10<sup>4</sup> 1.64 × 10<sup>4</sup>
ΔE (eV) Predicted lower (due to S) 3.2 3.5

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Cyclocondensation reactions between 2,5-diarylidenecyclopentanone and propanedinitrile, using sodium alkoxide (e.g., NaOEt/NaOMe) as both catalyst and base, are commonly employed. Reaction optimization (e.g., temperature, solvent polarity) is critical: higher polarity solvents (e.g., ethanol) improve yields by stabilizing intermediates. Yields typically range from 70–90% under reflux conditions . Characterization via NMR, IR, and mass spectrometry is essential to confirm structural integrity.

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodological Answer : X-ray diffraction data should be processed using SHELX programs (e.g., SHELXL for refinement). Key steps include:

  • Scaling intensity data with SHELXC.
  • Applying absorption corrections (SADABS).
  • Refinement of anisotropic displacement parameters and validation via R-factor convergence (<5%).
  • Use of PLATON for symmetry checks and hydrogen bonding analysis .

Q. What electrochemical methods are suitable for studying adsorption behavior of this compound on metal surfaces?

  • Methodological Answer : Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are standard. For PDP, scan rates of 1 mV/s in 1 M H2SO4 can determine corrosion current density (icorr). EIS data (Nyquist plots) modeled with equivalent circuits quantify charge transfer resistance. Adsorption typically follows the Langmuir isotherm, with Gibbs free energy (ΔGads) values indicating physisorption/chemisorption .

Advanced Research Questions

Q. How can computational modeling (DFT/Monte Carlo) predict the corrosion inhibition mechanism of this compound on carbon steel?

  • Methodological Answer :

  • DFT : Calculate electronic parameters (e.g., EHOMO, ELUMO) using Gaussian09 with B3LYP/6-31G(d). High EHOMO suggests electron donation to metal d-orbitals.
  • Monte Carlo : Simulate adsorption configurations on Fe(110) surfaces using Materials Studio. Lower adsorption energy (Eads) correlates with stronger inhibitor-substrate binding .
  • Compare simulated binding sites with experimental SEM/EDS data to validate models.

Q. What strategies resolve discrepancies in biological activity data for structurally similar pyridine-carbonitrile derivatives?

  • Methodological Answer :

  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., thioether vs. ether linkages) using docking studies (AutoDock Vina) against target enzymes (e.g., cytochrome P450).
  • Assay Standardization : Replicate cytotoxicity assays (e.g., MTT) under controlled O2/CO2 levels to minimize false positives.
  • Cross-validate with 2D/3D-QSAR models to isolate critical pharmacophores .

Q. How do competing reaction pathways during synthesis impact the purity of the target compound?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or over-cyclization).
  • Kinetic Control : Optimize reaction time (e.g., 8–12 hr) and temperature (80–100°C) to favor cyclocondensation over hydrolysis.
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product ≥95% purity .

Q. What advanced spectroscopic techniques confirm the tautomeric stability of the thioether moiety in this compound?

  • Methodological Answer :

  • Dynamic NMR : Monitor temperature-dependent <sup>1</sup>H NMR shifts (DMSO-d6, 25–80°C) to detect tautomerization (e.g., thione ↔ thiol).
  • IR Spectroscopy : Compare S-H (2550–2600 cm<sup>−1</sup>) and C=S (1050–1250 cm<sup>−1</sup>) stretches.
  • XPS : Analyze sulfur 2p binding energies (163–165 eV for thioether, 161–162 eV for thiolate) .

Data Contradiction Analysis

Q. How to address conflicting reports on the corrosion inhibition efficiency of cyclopenta[b]pyridine derivatives in acidic vs. alkaline media?

  • Methodological Answer :

  • Surface Analysis : Perform AFM or SEM post-exposure to compare pitting morphology. Acidic media may enhance chemisorption via protonated N/S atoms, while alkaline conditions favor oxide layer disruption.
  • Electrochemical Noise (EN) : Measure current/potential fluctuations to distinguish uniform vs. localized corrosion mechanisms.
  • Isotherm Validation : Test Langmuir, Temkin, and Freundlich models; R<sup>2</sup> >0.99 indicates best fit .

Experimental Design Considerations

Q. What are critical parameters for designing in vitro assays to evaluate this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Enzyme Selection : Prioritize targets with known pyridine-carbonitrile interactions (e.g., kinases, phosphodiesterases).
  • IC50 Determination : Use fluorogenic substrates (e.g., Calpain-Glo) in dose-response curves (1 nM–100 µM).
  • Controls : Include positive inhibitors (e.g., staurosporine for kinases) and DMSO vehicle controls ≤0.1% .

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